Diethylcarbamazine-d3 Citrate is a deuterated derivative of Diethylcarbamazine Citrate, which is primarily utilized as an anthelmintic medication for treating various filarial infections, including lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis. The introduction of deuterium in its structure allows for enhanced pharmacokinetic studies and metabolic tracking in scientific research. This compound is identified by the CAS number 1795031-70-7 and has significant applications in pharmacological studies.
Diethylcarbamazine-d3 Citrate is classified under small molecules and is recognized as an investigational drug. It belongs to the broader category of anthelmintics, which are agents used to eliminate parasitic worms. The compound's structural modifications through deuteration provide insights into its behavior in biological systems, making it a valuable tool in pharmacological research.
The synthesis of Diethylcarbamazine-d3 Citrate involves a multi-step process, beginning with the preparation of Diethylcarbamazine through the reaction of 1-methylpiperazine with diethylcarbamyl chloride in the presence of a base such as sodium hydroxide. Following this, deuteration is performed to introduce deuterium into the molecule.
Synthetic Routes:
Industrial Production:
The industrial synthesis mirrors laboratory methods but emphasizes stringent quality control to ensure product purity. The final product undergoes crystallization and purification processes to meet pharmaceutical standards .
Diethylcarbamazine-d3 Citrate has a complex molecular structure characterized by the following:
Diethylcarbamazine-d3 Citrate can participate in various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The products formed from these reactions depend on specific conditions and reagents used; for instance, oxidation may yield carboxylic acids while reduction may lead to amines .
Diethylcarbamazine-d3 Citrate exerts its pharmacological effects primarily by sensitizing microfilariae to phagocytosis. The mechanism involves inhibiting arachidonic acid metabolism within parasites, enhancing their susceptibility to the host's immune response. Key pathways affected include:
This mechanism underscores the compound's effectiveness against filarial infections by disrupting essential metabolic processes within the parasites .
Diethylcarbamazine-d3 Citrate exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's stability, formulation, and application in pharmaceutical contexts .
Diethylcarbamazine-d3 Citrate is extensively utilized in scientific research for various applications:
The compound's unique deuterated structure allows researchers to track its behavior more accurately within biological systems, providing insights into its pharmacological properties .
Diethylcarbamazine-d3 citrate features site-specific deuterium substitution at the 4-methyl group of its piperazine ring, achieved via reductive deuteration strategies. The synthesis typically employs catalytic deuteration (e.g., Pd/C or PtO₂ catalysts) of the non-deuterated precursor N,N-diethyl-4-methylene-1-piperazinecarboxamide using deuterium gas (D₂) in anhydrous solvents like tetrahydrofuran or methanol [4] . Alternative routes involve nucleophilic displacement with deuterated methyl iodide (CD₃I) under inert atmospheres to minimize isotopic scrambling. The citrate counterion (C₆H₈O₇) is introduced post-deuteration via salt formation in ethanol, leveraging citrate’s role in enhancing aqueous solubility and crystallinity [1] .
Table 1: Comparison of Deuteration Methods for Diethylcarbamazine-d3
Method | Catalyst/Solvent | Isotopic Purity (%) | Key Advantage |
---|---|---|---|
Catalytic Deuteration | Pd/C, THF | ≥99.5 | High regioselectivity |
Nucleophilic Displacement | CD₃I, DMF | ≥98.0 | Rapid reaction kinetics |
¹H, ¹³C, and ²H NMR spectra confirm deuteration efficacy and molecular integrity:
Table 2: Key NMR Assignments for Diethylcarbamazine-d3 Citrate
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.10 | Triplet | NCH₂CH₃ (6H) |
¹H | 3.40 | Quartet | NCH₂CH₃ (4H) |
¹³C | 46.0 | Quintet | 4-CD₃ (JCD = 19 Hz) |
¹³C | 178.5 | Singlet | Citrate C=O |
X-ray diffraction reveals near-identical crystal packing between deuterated and non-deuterated citrate salts, both crystallizing in the monoclinic P2₁/c space group. Lattice parameters show minor deviations:
Table 3: Crystallographic Parameters of Diethylcarbamazine Citrate Salts
Parameter | Diethylcarbamazine-d3 Citrate | Diethylcarbamazine Citrate |
---|---|---|
Space Group | P2₁/c | P2₁/c |
a (Å) | 7.82 | 7.80 |
b (Å) | 11.25 | 11.22 |
c (Å) | 15.43 | 15.40 |
β (°) | 92.5 | 92.3 |
H-Bond Length (Å) | 1.78–1.82 | 1.77–1.81 |
The citrate salt enhances stability over freebase forms, with degradation kinetics assessed under ICH guidelines:
Table 4: Stability Data for Diethylcarbamazine-d3 Citrate
Stress Condition | Degradation Products | Degradation (%) | Storage Recommendation |
---|---|---|---|
40°C/75% RH, 3 months | Diethylcarbamazine N-oxide | 1.8 | Ambient (sealed) |
0.1M NaOH, 24h, 25°C | 4-Hydroxymethylpiperazine | 15.2 | pH 4–6 buffers |
UV light (300 W), 48h | None detected | <0.5 | Opaque containers |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2